

Reproducibility of ML186 experimental results

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Compound of Interest

Compound Name: ML186

Cat. No.: B1663217

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An In-depth Analysis of **ML186**: A Potent and Selective Inhibitor of the M2 Isoform of Pyruvate Kinase (PKM2)

Introduction

ML186 is a small molecule inhibitor that has garnered significant interest within the research community for its high potency and selectivity in targeting the M2 isoform of pyruvate kinase (PKM2). PKM2 is a key metabolic enzyme that is frequently overexpressed in cancer cells and plays a crucial role in tumor growth and proliferation. This guide provides a comprehensive comparison of **ML186**'s performance with other alternatives, supported by experimental data, detailed methodologies, and visualizations of its mechanism of action. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting cancer metabolism.

Comparative Data of PKM2 Inhibitors

To objectively assess the performance of **ML186**, its key quantitative data are presented alongside other known PKM2 inhibitors. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) and other relevant parameters, providing a clear comparison of their efficacy.

| Compound | Target | IC50 (μM) | Assay Conditions | Reference |
|-------------|------------------|-------------|---|-----------|
| ML186 | PKM2 | 0.3 | Recombinant human PKM2, biochemical assay | [1][2] |
| Compound 3k | PKM2 | 0.9 | Recombinant human PKM2, biochemical assay | [3] |
| Shikonin | PKM2 | 0.5 | Purified PKM2 from tumor cells | [4] |
| TEPP-46 | PKM2 (activator) | AC50 = 0.03 | Recombinant human PKM2, biochemical assay | |

Note: TEPP-46 is included as a reference PKM2 activator to provide a broader context of compounds targeting this enzyme.

Experimental Protocols

The reproducibility of experimental results is paramount in scientific research. Below are the detailed methodologies for the key experiments cited in the evaluation of **ML186**.

Recombinant Human PKM2 Inhibition Assay

This biochemical assay is used to determine the IC50 value of inhibitor compounds against PKM2.

- **Enzyme and Substrates:** Recombinant human PKM2 is expressed and purified. The substrates phosphoenolpyruvate (PEP) and adenosine diphosphate (ADP) are prepared in assay buffer.

- **Assay Buffer:** The reaction is typically carried out in a buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, and 1 mM dithiothreitol (DTT).
- **Inhibitor Preparation:** **ML186** and other test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
- **Reaction Initiation:** The enzymatic reaction is initiated by adding lactate dehydrogenase (LDH) and NADH to the assay mixture, which couples the production of pyruvate to the oxidation of NADH. The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically.
- **Data Analysis:** The initial reaction rates are plotted against the inhibitor concentrations, and the IC₅₀ value is calculated by fitting the data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

This assay assesses the effect of PKM2 inhibitors on the proliferation of cancer cells.

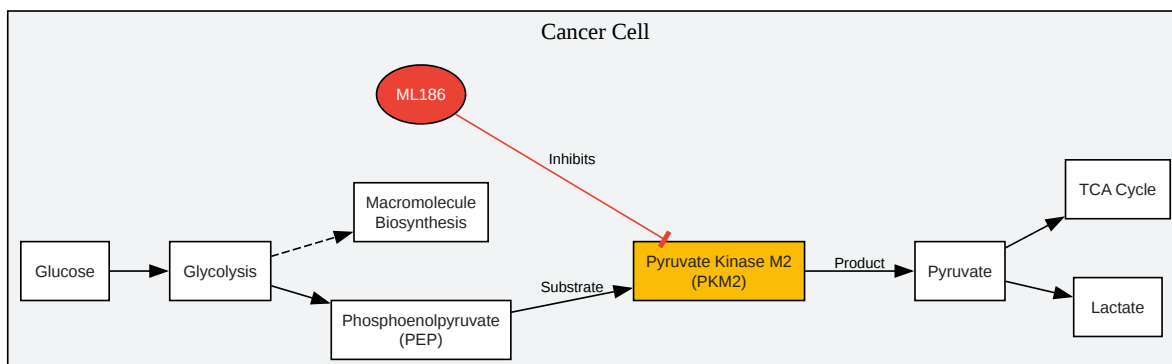
- **Cell Culture:** Cancer cell lines known to overexpress PKM2 (e.g., A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.
- **Compound Treatment:** Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of **ML186** or other inhibitors for a specified period (e.g., 72 hours).
- **Proliferation Measurement:** Cell viability is measured using a standard method such as the MTT assay or by using a cell counting kit. The absorbance is read using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to vehicle-treated control cells. The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curves.

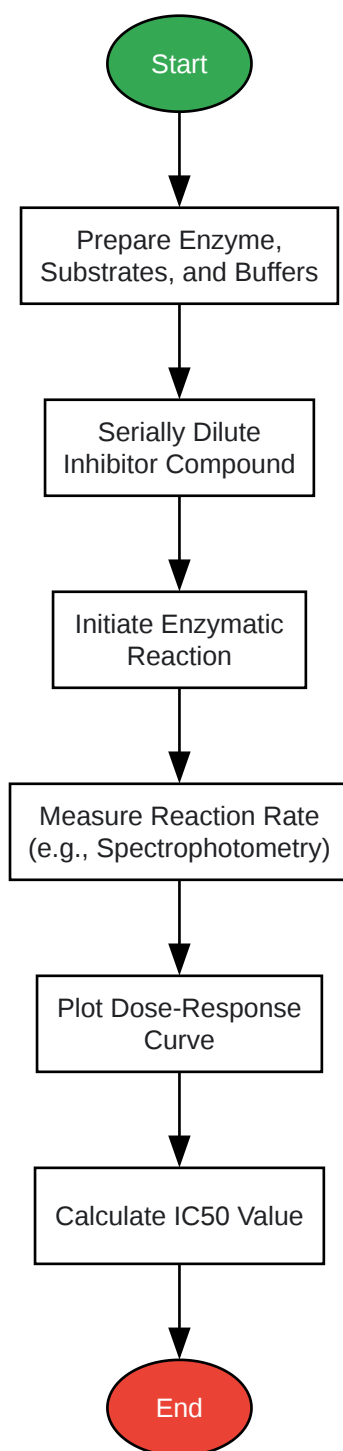
Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.

PKM2 Inhibition by ML186 and its Downstream Effects

The diagram below illustrates the central role of PKM2 in cancer cell metabolism and how its inhibition by **ML186** disrupts these processes.





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